molecular formula C16H14IN3O3 B5535532 N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide

Cat. No. B5535532
M. Wt: 423.20 g/mol
InChI Key: GPCRIEYHGPHDIK-UFWORHAWSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N'-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide often involves condensation methods, utilizing various aldehydes and hydrazides as starting materials. These processes yield crystalline structures that can be characterized using spectroscopic techniques (Rahman et al., 2020).

Molecular Structure Analysis

Molecular structure analyses, including X-ray diffraction methods, are crucial for understanding the precise geometry of compounds. Studies often reveal the crystalline structure, providing insights into the molecular arrangements and bonding patterns (Inkaya et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their molecular structure. Reactions typically involve cyclization and the formation of Schiff bases, which are pivotal for further chemical modifications and applications. These reactions can lead to the development of compounds with specific biological activities (Ünver et al., 2014).

Physical Properties Analysis

The physical properties, including melting points and solubility, are fundamental for the application and handling of these compounds. These characteristics are determined using standard analytical methods, such as melting point determination and solubility tests in various solvents (Safonov, 2018).

Chemical Properties Analysis

Chemical properties are closely related to the functional groups present in the molecule. These include the ability to form hydrogen bonds and participate in various chemical reactions, such as nucleophilic substitutions and condensations. The analysis of these properties is essential for understanding the reactivity and potential applications of the compound (Jin et al., 2006).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use in biological systems, its activity would depend on how it interacts with biological molecules. The iodophenyl group, for instance, might influence how the compound interacts with certain proteins .

Safety and Hazards

As with any chemical compound, handling “N’-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of “N’-(1,3-benzodioxol-5-ylmethylene)-2-[(4-iodophenyl)amino]acetohydrazide” could open up new avenues in organic chemistry and medicinal chemistry. Its unique structure and functional groups make it a potential candidate for the synthesis of new materials or drugs .

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-iodoanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O3/c17-12-2-4-13(5-3-12)18-9-16(21)20-19-8-11-1-6-14-15(7-11)23-10-22-14/h1-8,18H,9-10H2,(H,20,21)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCRIEYHGPHDIK-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-iodoanilino)acetamide

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